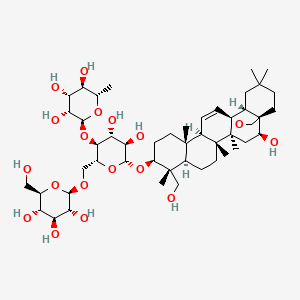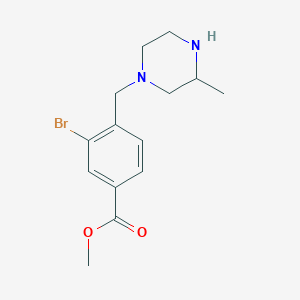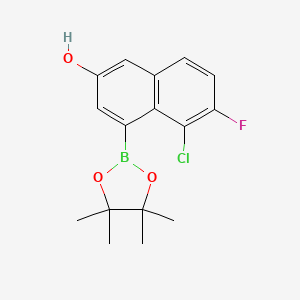
Chikusaikoside II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chikusaikoside II is a naturally occurring compound extracted from the plant Bupleurum longeradiatumThe molecular formula of this compound is C48H78O18, and it has a molecular weight of 943.12 g/mol .
Métodos De Preparación
Chikusaikoside II is primarily isolated from natural sources, specifically from the roots of Bupleurum longeradiatum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Análisis De Reacciones Químicas
Chikusaikoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chikusaikoside II has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: It is used to investigate the biological activities of saponins, including their effects on cell membranes and their potential as anti-inflammatory agents.
Medicine: It has been studied for its potential therapeutic effects, including its ability to modulate immune responses and its potential as an anti-cancer agent.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of Chikusaikoside II involves its interaction with cell membranes and various molecular targets. It is known to modulate immune responses by interacting with immune cells and influencing the production of cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Chikusaikoside II is similar to other triterpenoid saponins, such as saikosaponin a, saikosaponin d, and saikosaponin c. it is unique in its specific molecular structure and its distinct biological activities. For example, while saikosaponin a and saikosaponin d are also known for their anti-inflammatory properties, this compound has shown unique effects on immune modulation and apoptosis induction .
Propiedades
Fórmula molecular |
C48H78O18 |
|---|---|
Peso molecular |
943.1 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)32(54)36(58)40(62-22)66-38-24(19-60-39-35(57)33(55)31(53)23(18-49)63-39)64-41(37(59)34(38)56)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,43-,44-,45+,46-,47+,48-/m0/s1 |
Clave InChI |
ZDKCXSMMRXSSDE-USKWYDBASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)

![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)


![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)





